2,2'-Diamino-2'-deoxyadenosine

描述

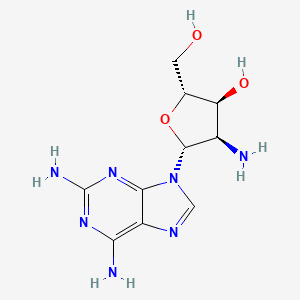

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJLWYUVQLAHS-DXTOWSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857443 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215943-79-6 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Investigating the In Vitro Antiproliferative Activity of 2,2'-Diamino-2'-deoxyadenosine

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the in vitro antiproliferative potential of the novel nucleoside analog, 2,2'-Diamino-2'-deoxyadenosine. Given the limited direct literature on this specific compound, this document establishes a robust, scientifically-grounded pathway for its initial characterization and mechanistic evaluation, drawing upon established principles and methodologies for analogous compounds.

Introduction: The Therapeutic Promise of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] By mimicking endogenous nucleosides, these compounds can exploit cellular metabolic pathways, leading to their incorporation into DNA and RNA.[2] This integration can disrupt the replication of viral genomes or halt the proliferation of cancer cells.[2] Prominent examples include Cytarabine (Ara-C), a critical therapeutic for various leukemias, and Acyclovir, a highly specific antiviral agent. The efficacy of these analogs often hinges on their selective uptake and metabolic activation in target cells.

The structural modifications in 2,2'-Diamino-2'-deoxyadenosine, specifically the presence of an additional amino group at the 2' position of the deoxyribose sugar and another at the 2-position of the adenine base, present a unique chemical entity. These modifications could influence its metabolic stability, interaction with cellular kinases and polymerases, and ultimately, its antiproliferative efficacy and mechanism of action. This guide outlines the essential in vitro assays to systematically evaluate this potential.

Foundational Antiproliferative Screening: The MTT Assay

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[3]

Causality Behind Experimental Choices

The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[3] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3] This assay is selected for its robustness, ease of use, and its ability to provide a quantitative measure of the compound's cytostatic or cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a series of dilutions of 2,2'-Diamino-2'-deoxyadenosine in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Formazan Formation:

-

Solubilization of Formazan:

-

Absorbance Reading:

-

Data Analysis:

-

Subtract the background absorbance from the readings.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of 2,2'-Diamino-2'-deoxyadenosine |

| MCF-7 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 12.3 |

| Jurkat | T-cell Leukemia | 8.7 |

This table presents hypothetical data for illustrative purposes.

Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Analysis

Once the antiproliferative activity is confirmed, the next critical step is to understand how the compound exerts its effects. For nucleoside analogs, this often involves interference with the cell cycle and induction of apoptosis (programmed cell death).

Cell Cycle Analysis via Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[6] Many chemotherapeutic agents, particularly nucleoside analogs, function by causing cell cycle arrest, preventing cancer cells from progressing through the phases of division. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the standard method for this analysis.[2]

Causality Behind Experimental Choices

PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[2] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[7] By comparing the cell cycle distribution of treated and untreated cells, we can identify if the compound induces arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with 2,2'-Diamino-2'-deoxyadenosine at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

-

Incubate the fixed cells for at least two hours on ice.[8]

-

-

Staining:

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.[8]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Create a histogram of DNA content to visualize the cell cycle distribution.[7]

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

-

Visualization: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Detection with Annexin V/PI Staining

A key desired outcome for an anticancer agent is the induction of apoptosis in tumor cells. Annexin V staining is a sensitive method for detecting early-stage apoptosis.

Causality Behind Experimental Choices

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS in the presence of calcium.[10] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[9]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment:

-

Treat cells with 2,2'-Diamino-2'-deoxyadenosine as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

The results will differentiate four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Visualization: Potential Signaling Pathway of 2,2'-Diamino-2'-deoxyadenosine

Caption: Hypothetical Mechanism of Action.

Deeper Mechanistic Insights

The antiproliferative effects of 2'-deoxyadenosine analogs in cancer cells are often linked to their ability to induce apoptosis.[12] This can occur through DNA damage and/or direct effects on mitochondria.[13] For instance, the combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor leads to apoptosis in human colon carcinoma cells, characterized by chromatin condensation, nuclear fragmentation, cytochrome c release, and procaspase-3 processing.[12] To exert its apoptotic effect, 2'-deoxyadenosine must be phosphorylated by intracellular kinases.[12] Furthermore, some deoxyadenosine analogs can directly disrupt the integrity of mitochondria in chronic lymphocytic leukemia cells, leading to the release of pro-apoptotic proteins.[13]

Based on these precedents, further investigations into the mechanism of 2,2'-Diamino-2'-deoxyadenosine could include:

-

Western Blot Analysis: To probe for the cleavage of PARP and caspases (e.g., caspase-3, -8, -9) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

DNA Damage Response: To assess the phosphorylation of H2A.X (a marker of DNA double-strand breaks) and the activation of checkpoint kinases like ATM and ATR.

-

Mitochondrial Membrane Potential Assay: To determine if the compound directly affects mitochondrial integrity.

Conclusion and Future Directions

This guide provides a comprehensive and logical workflow for the initial in vitro characterization of the antiproliferative activity of 2,2'-Diamino-2'-deoxyadenosine. By systematically determining its IC50 across a panel of cancer cell lines and subsequently investigating its effects on the cell cycle and apoptosis, researchers can build a strong foundation for its further development. Positive and potent in vitro activity would justify progression to more complex studies, including combination therapies with existing anticancer drugs, investigation of resistance mechanisms, and ultimately, in vivo efficacy studies in animal models of cancer. The unique structural features of 2,2'-Diamino-2'-deoxyadenosine hold the promise of a novel therapeutic agent, and the methodologies outlined herein provide the critical first steps in exploring that promise.

References

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3249. [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, A. A., & El-Senduny, F. F. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5488. [Link]

-

Eyer, L., Nencka, R., & De Clercq, E. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 26, 204020661876127. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Nibret, E., Krstin, S., & Wink, M. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. BMC Research Notes, 14(1), 18. [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

-

Notaro, B., Giammarioli, A. M., Scarsella, M., Barbanti, E., Maselli, A., Malorni, W., & Tinari, A. (2002). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. International Journal of Cancer, 101(3), 289–295. [Link]

-

Genini, D., Adachi, S., Chao, Q., Rose, D. W., Carrera, C. J., Cottam, H. B., Carson, D. A., & Leoni, L. M. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]

-

Miura, S., et al. (2004). Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian xenograft models. Cancer Research, 64(7 Supplement), 1234. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

De Clercq, E. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 26, 204020661876127. [Link]

-

Reist, E. J., & Goodman, L. (1964). POTENTIAL ANTICANCER AGENTS.1 SYNTHESIS OF 2'-DEOXYADENOSINE. Journal of Organic Chemistry, 29(6), 1585–1588. [Link]

-

Davies, D. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

-

Li, Y., et al. (2021). Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy. Frontiers in Oncology, 11, 643909. [Link]

-

ResearchGate. Deoxyadenosine and adenosine analogues containing 2′ substituents... [Link]

-

University of Vermont. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. atcc.org [atcc.org]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

Biochemical Pathways & Structural Impact of 2,2'-Diamino-2'-deoxyadenosine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Oligonucleotide Therapeutic Developers Subject: CAS 215943-79-6 | (2R,3S,4R,5R)-4-amino-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[1][2]

Executive Summary

2,2'-Diamino-2'-deoxyadenosine (often abbreviated as 2-amino-2'-amino-dA or similar variants in literature) is a dual-modified nucleoside analog that synergizes two potent structural alterations: the 2,6-diaminopurine base and the 2'-amino-2'-deoxyribose sugar.[1]

Unlike standard nucleoside analogs used primarily as cytotoxic antimetabolites (e.g., Cladribine), this molecule is frequently deployed in nucleic acid engineering and aptamer development .[1] Its biochemical significance lies in its ability to simultaneously enhance duplex stability via increased hydrogen bonding and confer nuclease resistance through sugar modification. This guide details the biochemical pathways affecting its metabolism, its structural impact on nucleic acids, and protocols for its utilization in high-affinity oligonucleotide synthesis.[1]

Chemical Identity & Structural Biology[3]

Structural Composition

The molecule integrates modifications at two distinct coordinates, creating a "super-stabilizing" monomer for DNA/RNA architectures.[1]

| Component | Modification | Structural Consequence |

| Base | 2-Aminoadenine (2,6-Diaminopurine) | Forms 3 Hydrogen Bonds with Thymine/Uracil (vs. 2 for Adenine).[1][3] Increases |

| Sugar | 2'-Amino-2'-deoxyribose | Protonated amino group at physiological pH alters sugar pucker (favors C3'-endo/N-type).[1] Provides resistance to serum nucleases. |

Mechanism of Action: The "Clamp and Shield" Effect

-

The Clamp (Base Effect): The exocyclic amino group at position 2 of the purine ring donates a hydrogen bond to the O2 of Thymine. This creates a base pair thermodynamically equivalent to G-C, eliminating the "weak link" of A-T rich regions in hybridization probes.[1]

-

The Shield (Sugar Effect): The 2'-amino group creates a steric and electrostatic barrier to nucleases.[1] Phosphodiester bonds adjacent to 2'-amino modifications are highly resistant to hydrolysis by snake venom phosphodiesterase and serum exonucleases.[1]

Biochemical Pathways & Cellular Metabolism

While primarily used as a synthetic reagent, free 2,2'-Diamino-2'-deoxyadenosine interacts with cellular machinery through specific salvage and metabolic pathways.[1]

Cellular Uptake and Anabolism

If introduced into a biological system as a free nucleoside, the compound follows the purine salvage pathway, though with altered kinetics due to the 2'-modification.[1]

-

Transport: Mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2) .[1] The 2'-amino group may reduce affinity compared to native adenosine.[1]

-

Phosphorylation:

-

Polymerase Incorporation: The triphosphate form (2,2'-Diamino-2'-dATP) is a substrate for DNA polymerases (e.g., Taq, Klenow).[1] It is incorporated opposite Thymine with high efficiency but can cause polymerase pausing due to the rigid stabilization of the primer-template junction.[1]

Catabolic Resistance (ADA Pathway)

A critical feature of this analog is its interaction with Adenosine Deaminase (ADA) .

-

Native Pathway: Adenosine

Inosine (via ADA).[1] -

2,6-Diaminopurine Pathway: 2-Amino-dA

Guanosine (via ADA).[1] -

2,2'-Diamino Effect: The 2'-amino sugar modification severely hinders ADA binding.[1] Consequently, this analog is highly resistant to deamination , prolonging its half-life in biological fluids compared to 2-amino-2'-deoxyadenosine (2-amino-dA).[1]

Pathway Visualization

The following diagram illustrates the anabolic activation and catabolic resistance pathways.

Figure 1: Metabolic trajectory of 2,2'-Diamino-2'-deoxyadenosine.[1] Note the resistance to ADA-mediated degradation due to sugar modification.[1]

Experimental Protocols & Applications

Protocol: Solid-Phase Oligonucleotide Synthesis

This nucleoside is typically supplied as a phosphoramidite for automated synthesis.[1] The 2'-amino group requires specific protection (usually Trifluoroacetyl, TFA) during synthesis.[1]

Materials:

-

2,2'-Diamino-2'-deoxyadenosine-CE-Phosphoramidite (2'-NH-TFA protected).[1]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in DCM.[1]

Workflow:

-

Coupling: Increase coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the 2'-TFA-amino group and the 2-amino base protection (often Pac or Ibu).

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection (Critical):

Application: Tm Enhancement Assays

To validate the incorporation and stabilizing effect:

-

Synthesize a 12-mer DNA oligonucleotide containing the analog at central positions.

-

Prepare a complementary strand (Poly-T or specific sequence).[1]

-

Buffer: 10 mM Na2HPO4, 100 mM NaCl, pH 7.0.

-

Ramp: 0.5°C/min from 20°C to 90°C monitoring Absorbance at 260 nm.

-

Expectation:

per substitution compared to unmodified Adenine.

Comparative Data Table

| Feature | Adenosine (A) | 2-Amino-dA (DAP) | 2,2'-Diamino-2'-dA |

| Base Pairing | 2 H-bonds (vs T) | 3 H-bonds (vs T) | 3 H-bonds (vs T) |

| Duplex Stability | Standard | High | Very High |

| Nuclease Resistance | Low | Low | High (2'-amino effect) |

| Sugar Pucker | C2'-endo (S-type) | C2'-endo (S-type) | C3'-endo bias (N-type) |

| ADA Susceptibility | High | Moderate | Resistant |

| Primary Use | Biology | Mutagenesis | Aptamers, Diagnostics |

References

-

Biosynth. (n.d.).[1] 2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6) Structure and Properties. Retrieved from [1]

-

Thermo Scientific Chemicals. (n.d.).[4] 2,2'-Diamino-2'-deoxyadenosine, 98%. Retrieved from [1]

-

Bailly, C., & Waring, M. J. (1998).[1] The use of diaminopurine to investigate structural properties of DNA. Nucleic Acids Research.[5] (Contextual grounding for 2-aminoadenine base effects).

-

Aurup, H., et al. (1994).[1] Oligonucleotides containing 2'-amino-2'-deoxyadenosine and 2'-amino-2'-deoxyuridine: Synthesis and high-affinity binding to RNA. Nucleic Acids Research.[5] (Contextual grounding for 2'-amino sugar effects).

-

PubChem. (n.d.).[1][6] Compound Summary: 2-Amino-2'-deoxyadenosine.[1][6][3][5][7][8] Retrieved from (Note: Used for comparative structural analysis of the base moiety).[1]

Sources

- 1. 2-Amino-2ʹ-deoxyadenosine 5ʹ-triphosphate, NH₄⁺ | Eurisotop [eurisotop.com]

- 2. åæ±åå¦å ä¸è¦§ | æ ªå¼ä¼ç¤¾ä¿¡æµ©ã³ã¼ãã¬ã¼ã·ã§ã³ [xinko.jp]

- 3. biosynth.com [biosynth.com]

- 4. 2,2'-Diamino-2'-deoxyadenosine, 98%, Thermo Scientific Chemicals 250 mg | Request for Quote [thermofisher.com]

- 5. (PDF) Biosynthesis of 2′-Chloropentostatin and [research.amanote.com]

- 6. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

"preliminary toxicity studies of 2,2'-Diamino-2'-deoxyadenosine"

Technical Whitepaper: Preliminary Toxicity Evaluation of 2,2'-Diamino-2'-deoxyadenosine

Executive Summary & Chemical Context

2,2'-Diamino-2'-deoxyadenosine (CAS: 215943-79-6), also chemically defined as 2'-amino-2,6-diaminopurine-2'-deoxyriboside , represents a high-affinity nucleoside analogue. By combining the 2,6-diaminopurine (DAP) base—which forms three hydrogen bonds with thymine (T) rather than the standard two of adenine (A)—with a 2'-amino sugar modification , this compound offers unique properties for oligonucleotide stability and hybridization enhancement.

However, these same structural features present distinct toxicological risks that must be evaluated early in the drug development pipeline. This guide outlines a self-validating workflow to assess the preliminary toxicity profile of this compound, focusing on metabolic activation, mitochondrial interference, and genotoxicity.

Physicochemical & Structural Profile

| Property | Specification | Relevance to Toxicity |

| Base Moiety | 2,6-Diaminopurine (DAP) | High affinity pairing (3 H-bonds); potential mutagen if misincorporated; substrate for Adenosine Deaminase (ADA).[1] |

| Sugar Moiety | 2'-Amino-2'-deoxyribose | Nuclease resistance; alters ring pucker; potential steric hindrance for polymerases. |

| Molecular Weight | ~281.28 g/mol | Small molecule; likely nucleoside transporter dependent (e.g., hENT1/2). |

| Solubility | Moderate (Water/DMSO) | Critical for high-concentration in vitro dosing. |

Mechanistic Toxicity Pathways

To design an effective toxicity screen, one must understand the "Why" behind the potential failure modes.

A. The "Trojan Horse" Metabolic Activation (ADA Pathway)

The most critical risk for 2,6-diaminopurine nucleosides is their interaction with Adenosine Deaminase (ADA) .

-

Mechanism: ADA ubiquitously converts adenosine analogues to inosine analogues. For this compound, deamination at the C6 position converts the 2,6-diaminopurine base into 2-amino-6-oxo-purine (Guanine) .

-

Result: The compound may act as a prodrug for a 2'-amino-2'-deoxyguanosine analogue.

-

Toxicity Implication: If converted, the toxicity profile shifts from an "Adenosine analogue" to a "Guanine analogue," potentially leading to GTP pool imbalance or specific incorporation toxicity associated with guanine analogs (e.g., similar to Abacavir or Carbovir metabolites).

B. Mitochondrial Polymerase (Pol ) Inhibition

Nucleoside analogues (NAs) are notorious for causing mitochondrial toxicity (lactic acidosis, steatosis) by inhibiting Pol

-

Risk Factor: While 2'-modifications often reduce Pol

affinity compared to native sugars, the 2'-amino group is small enough that it might still permit incorporation, leading to chain termination or mtDNA depletion.

C. Genotoxicity & Mutagenesis

The DAP base forms a stable base pair with Thymine but can also ambiguously pair with Cytosine if protonated or tautomerized, leading to A-to-G transition mutations .

Visualizing the Toxicity Pathways

The following diagram illustrates the metabolic bifurcation that dictates the compound's toxicity profile.

Figure 1: Metabolic bifurcation of 2,2'-Diamino-2'-deoxyadenosine. The toxicity profile depends heavily on whether the compound is phosphorylated to its active triphosphate form or deaminated by ADA to a guanosine analogue.

Experimental Protocols (The "How")

Do not run these assays in isolation. Follow this tiered approach to save resources.

Tier 1: Metabolic Stability & Acute Cytotoxicity

Protocol 1.1: ADA Susceptibility Assay Rationale: Determine if the 2'-amino group protects the base from deamination. If the compound is rapidly deaminated, cell culture results in fetal bovine serum (which contains ADA) will be misleading.

-

Reagents: Recombinant human ADA (hADA), PBS, HPLC-grade water.

-

Setup: Incubate 100 µM of 2,2'-Diamino-2'-deoxyadenosine with 0.01 U/mL hADA at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

-

Analysis: HPLC-UV (260 nm). Look for a shift in retention time and λmax (DAP λmax ≈ 280 nm; Guanine λmax ≈ 254 nm).

-

Criterion: <10% conversion in 60 mins = Stable. >50% = Unstable (Must use ADA-inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) in subsequent cell assays).

Protocol 1.2: Differential Cytotoxicity (MTT Assay) Rationale: Compare toxicity in metabolically active cells vs. quiescent cells.

-

Cell Lines: HepG2 (Liver model), Jurkat (T-cell leukemia, high kinase activity).

-

Dosing: 7-point dilution (0.1 µM to 100 µM).

-

Duration: 72 hours continuous exposure.

-

Readout: MTT or CellTiter-Glo (ATP).

-

Control: Include 2,6-Diaminopurine (DAP) as a positive control for base toxicity.

Tier 2: Mechanistic Toxicity (Mitochondrial)[2]

Protocol 2.1: The Glucose/Galactose Shift Assay (Crabtree Effect) Rationale: Cells grown in glucose rely on glycolysis (masking mitochondrial tox). Cells in galactose are forced to use oxidative phosphorylation. A shift in IC50 between these conditions confirms mitochondrial liability.

-

Cells: HepG2 cells.

-

Media A: High Glucose (25 mM).

-

Media B: Galactose (10 mM) + Glutamine (no Glucose).

-

Treatment: Treat both sets with compound for 14 days (chronic exposure is required for mtDNA depletion). Split cells every 3-4 days to maintain log phase.

-

Calculation: Calculate the Mitochondrial Tox Index (MTI):

.-

MTI > 3: Strong indicator of mitochondrial toxicity (Pol

inhibition).

-

Tier 3: Genotoxicity

Protocol 3.1: Modified Ames Test Rationale: DAP is a known mutagen.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Modification: Perform +/- S9 metabolic activation fraction.

-

Specific Note: Since the compound is antibacterial, ensure dosing is below the bacteriostatic threshold for the Salmonella strains, or use mammalian reporter assays (e.g., Mouse Lymphoma Assay) if bacterial toxicity masks mutagenicity.

Strategic Decision Tree

Use this workflow to make "Go/No-Go" decisions based on the data generated above.

Figure 2: Strategic decision tree for evaluating 2,2'-Diamino-2'-deoxyadenosine toxicity.

References

-

Bailly, C., & Waring, M. J. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(19), 4309–4319. Link

-

Pieken, W. A., et al. (1991).[2] Kinetic characterization of ribozyme catalysis in the presence of 2'-amino-nucleosides. Science, 253(5017), 314-317. Link

-

Balzarini, J., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Molecular Pharmacology, 35(5). Link

-

Furman, P. A., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine.[3] Antimicrobial Agents and Chemotherapy, 45(1), 158–165. Link

-

Lewis, W., et al. (2003). Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring, and management. Antiviral Research, 58(3), 189-206. Link

Sources

- 1. Full text of "USPTO Patents Application 10721693" [archive.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-2'-deoxyadenosine: A Promising Purine Analog for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-2'-deoxyadenosine (2-amino-dA), a structural analog of the natural nucleoside 2'-deoxyadenosine, represents a compelling molecule in the landscape of therapeutic agent development. By virtue of an additional amino group at the C2 position of the purine ring, this compound exhibits unique physicochemical properties that may translate into enhanced therapeutic efficacy, particularly in oncology and virology. This guide provides a comprehensive technical overview of 2-amino-dA, synthesizing current knowledge on its chemical characteristics, proposed mechanisms of action, and potential as a therapeutic agent. We delve into the rationale behind its design, drawing parallels with well-studied analogs to elucidate its cytotoxic pathways, which are predicated on intracellular phosphorylation and subsequent disruption of DNA metabolism. This document outlines key experimental protocols for its evaluation and provides a forward-looking perspective on the research and development trajectory required to translate its preclinical promise into clinical reality.

Section 1: Introduction to 2-Amino-2'-deoxyadenosine (2-amino-dA)

Nomenclature and Chemical Identity

2-Amino-2'-deoxyadenosine (IUPAC Name: (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol) is a purine nucleoside analog.[1] It is structurally differentiated from the endogenous nucleoside 2'-deoxyadenosine by the presence of an amino group at the 2-position of the adenine base, making the heterocyclic component 2,6-diaminopurine.[1] This modification is significant; the 2-amino group allows for the formation of a third hydrogen bond when paired with thymine in a DNA duplex, a property that can enhance the stability of nucleic acid structures.[2]

The Rationale for Development: Targeting Purine Metabolism

The synthesis and degradation of purines are fundamental processes for cell proliferation and survival.[3] Cancer cells, particularly those of lymphoid origin, often exhibit high rates of purine metabolism, making this pathway an attractive target for chemotherapy.[4] Deoxyadenosine analogs exploit this dependency. By mimicking natural nucleosides, they can enter cells and be metabolized by the same enzymes. However, their altered structure leads to the disruption of critical cellular processes, such as DNA synthesis and repair, ultimately triggering cell death.[5][6] The development of 2-amino-dA is rooted in this established therapeutic strategy, with its unique structural modification offering the potential for improved target engagement or a differentiated pharmacological profile compared to its predecessors.

Comparison with Clinically Relevant Deoxyadenosine Analogs

The therapeutic potential of 2-amino-dA can be contextualized by examining its relationship to other key deoxyadenosine analogs:

-

2'-Deoxyadenosine: The natural parent molecule. Its accumulation, particularly in the absence of adenosine deaminase (ADA), is toxic to lymphocytes, a phenomenon central to the pathology of ADA-deficient Severe Combined Immunodeficiency (SCID).[6]

-

Cladribine (2-Chloro-2'-deoxyadenosine): A halogenated analog resistant to degradation by ADA. It is an effective therapeutic for hairy cell leukemia and other lymphoproliferative disorders.[7][8] Its mechanism involves intracellular phosphorylation to its triphosphate form, which incorporates into DNA, causing strand breaks and triggering apoptosis.[7]

-

Pentostatin (2'-Deoxycoformycin): A potent, irreversible inhibitor of adenosine deaminase (ADA).[8][9] It is not a cytotoxic agent on its own but is used to potentiate the effects of other deoxyadenosine analogs by preventing their breakdown and increasing the intracellular concentration of their toxic phosphorylated metabolites.[4][10]

2-amino-dA, like 2'-deoxyadenosine, is a substrate for ADA. Therefore, its therapeutic application would likely necessitate co-administration with an ADA inhibitor like Pentostatin to achieve and sustain cytotoxic concentrations.

Section 2: Synthesis and Physicochemical Properties

Chemical Synthesis Strategies

The synthesis of 2-amino-dA and its derivatives for research and therapeutic development requires robust chemical strategies. While specific protocols for 2-amino-dA are not extensively published, methodologies for related nucleoside analogs provide a clear roadmap. A common approach involves the glycosylation of a protected 2,6-diaminopurine base with a suitable 2-deoxyribose derivative.[11] Alternatively, synthetic routes can start from a more readily available nucleoside, like 2'-deoxyguanosine or 2'-deoxyadenosine, with subsequent chemical modifications to introduce the 2-amino group.[12]

For incorporation into oligonucleotides for research or antisense applications, 2-amino-dA must be converted into a phosphoramidite derivative. This involves protecting the exocyclic amines and the 5'-hydroxyl group before phosphitylation of the 3'-hydroxyl. The choice of protecting groups is critical to ensure compatibility with automated solid-phase DNA/RNA synthesis.[13]

Physicochemical Data Summary

The fundamental properties of 2-amino-dA are crucial for formulation, delivery, and understanding its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₆O₃ | PubChem[1] |

| Molecular Weight | 266.26 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | PubChem[1] |

| Hydrogen Bond Donors | 4 | PubChem[1] |

| Hydrogen Bond Acceptors | 8 | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

Section 3: Proposed Mechanism of Action

The mechanism of action for 2-amino-dA has not been fully elucidated but can be inferred from extensive studies on its close analogs. The proposed pathway hinges on its identity as a purine deoxynucleoside, directing it into the purine salvage pathway for activation and subsequent cytotoxicity.

Cellular Uptake and Metabolic Activation

-

Transport: 2-amino-dA likely enters the cell via one or more nucleoside transporters, similar to other deoxyadenosine analogs.[10]

-

Phosphorylation: To become cytotoxic, 2-amino-dA must be phosphorylated by intracellular kinases. The critical first step is catalyzed by deoxycytidine kinase (dCK) to form 2-amino-2'-deoxyadenosine monophosphate (2-amino-dAMP). Subsequent phosphorylations by other kinases yield the diphosphate (2-amino-dADP) and the active triphosphate form (2-amino-dATP).[5][10]

-

Deamination: 2-amino-dA is a substrate for adenosine deaminase (ADA), which converts it to 2'-deoxyguanosine.[14][15] This represents a major inactivation pathway. Therefore, achieving therapeutic levels of 2-amino-dATP necessitates the inhibition of ADA.

Caption: Proposed metabolic activation pathway of 2-amino-dA.

Molecular Targets and Cytotoxicity

The accumulation of intracellular 2-amino-dATP is proposed to induce cytotoxicity through several mechanisms:

-

Incorporation into DNA: As an analog of dATP, 2-amino-dATP can be incorporated into DNA by DNA polymerases. The presence of the 2-amino group enhances the thermal stability of the DNA duplex, which may interfere with the function of helicases and other enzymes involved in DNA replication and repair, ultimately leading to DNA strand breaks.[2]

-

Inhibition of Ribonucleotide Reductase (RNR): The triphosphate metabolites of deoxyadenosine analogs are known inhibitors of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[3] Inhibition of RNR depletes the cell of other deoxynucleotide triphosphates (dNTPs), stalling DNA synthesis and repair.

-

Induction of Apoptosis: The combination of DNA damage and metabolic stress triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the activation of caspases, leading to programmed cell death.[10] Studies on 2'-deoxyadenosine have also implicated the depletion of NAD+ and ATP pools as a key event in triggering cell death in non-dividing lymphocytes.[5][6]

Caption: Proposed signaling cascade for 2-amino-dA-induced apoptosis.

Section 4: Therapeutic Potential and Supporting Evidence

While direct evidence for the therapeutic efficacy of 2-amino-dA is limited, its structural properties and the established activity of its analogs provide a strong rationale for its investigation, primarily in oncology.

Anticancer Applications

The primary therapeutic hypothesis for 2-amino-dA is as a cytotoxic agent for hematological malignancies, such as leukemias and lymphomas. This is based on the proven efficacy of Cladribine and Pentostatin in these diseases, which are known to be particularly sensitive to disruptions in purine metabolism.[4][7]

-

Rationale: Lymphoid cells exhibit high levels of deoxycytidine kinase (dCK) and low levels of deoxynucleotidase, an enzymatic profile that favors the accumulation of toxic triphosphate metabolites from deoxyadenosine analogs.

-

Potential Advantages: The enhanced DNA duplex stability afforded by the 2-amino group could potentially lead to more persistent DNA lesions compared to other analogs, possibly overcoming certain resistance mechanisms.[2]

-

Solid Tumors: The combination of 2'-deoxyadenosine with an ADA inhibitor has shown efficacy in inducing apoptosis in a human colon carcinoma cell line, suggesting that the therapeutic window for this class of compounds may extend beyond hematological cancers.[10]

Data Summary: Comparative Cytotoxicity of Deoxyadenosine Analogs

The following table presents example IC₅₀ values for related compounds to provide a benchmark for future studies on 2-amino-dA. It is critical to note that these values are highly dependent on the cell line and assay conditions.

| Compound | Cell Line | IC₅₀ (µM) | Co-treatment | Source |

| 2'-deoxyadenosine | Leukemic T-cells | <10 | 10 µM deoxycoformycin | PubMed[4] |

| 2,6-diketopiperazines | MDA-MB-231 Breast Cancer | 4.6 µM - 4.9 mM | None | NIH[16] |

Note: Data for 2-amino-dA is not currently available in the cited literature and awaits experimental determination.

Section 5: Key Experimental Protocols

To rigorously evaluate the therapeutic potential of 2-amino-dA, a series of standardized in vitro experiments are necessary. The following protocols provide a self-validating framework for initial assessment.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of 2-amino-dA that inhibits cell growth by 50% (IC₅₀).

-

Cell Plating: Seed a 96-well plate with a chosen cancer cell line (e.g., Jurkat for T-cell leukemia) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 2X serial dilution of 2-amino-dA in culture medium, ranging from 0.01 µM to 100 µM. Also prepare solutions containing a fixed concentration of an ADA inhibitor (e.g., 10 µM Pentostatin).

-

Treatment: Add the compound solutions to the wells. Include "cells only" (negative control) and "medium only" (blank) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank, calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis.

-

Treatment: Seed cells in a 6-well plate and treat with 2-amino-dA at concentrations corresponding to the IC₅₀ and 5x IC₅₀ for 24 and 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

-

Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Caption: A logical experimental workflow for evaluating 2-amino-dA.

Section 6: Future Research & Development

The successful translation of 2-amino-dA from a promising molecule to a clinical therapeutic requires a focused, multi-stage research effort.

-

Lead Optimization: Chemical modifications could be explored to enhance resistance to deamination by ADA, potentially obviating the need for co-administration with an inhibitor and simplifying the therapeutic regimen.

-

Pharmacokinetics and In Vivo Efficacy: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-amino-dA in animal models.[17] Subsequent efficacy studies in relevant cancer models (e.g., leukemia xenografts) are essential to establish a therapeutic window.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to 2-amino-dA would be invaluable for patient stratification in future clinical trials. Expression levels of key enzymes like dCK and ADA could be candidate predictive biomarkers.

-

Combination Therapies: Exploring synergistic combinations with other agents is a promising avenue. This could include standard chemotherapeutics, targeted agents, or immunotherapy, where the immunosuppressive effects of adenosine analogs might be strategically leveraged.

Conclusion

2-Amino-2'-deoxyadenosine is a rationally designed nucleoside analog with a strong theoretical foundation for its potential as a therapeutic agent, particularly in oncology. Its unique chemical structure, which confers enhanced DNA duplex stability, distinguishes it from other analogs and merits thorough investigation. While its development is at an early stage, the well-understood mechanisms of related compounds provide a clear and actionable path for its preclinical evaluation. The experimental frameworks outlined in this guide offer a starting point for researchers to systematically unravel its biological activity and define its therapeutic promise. Future success will depend on rigorous mechanistic studies, comprehensive preclinical evaluation, and strategic chemical optimization to harness its full potential.

References

- Title: Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration Source: PubMed URL

- Title: 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons Source: PubMed URL

- Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: MDPI URL

- Title: 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line Source: Wiley Online Library URL

- Title: Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes Source: PMC - NIH URL

- Title: Effects of 2'-deoxycoformycin on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia Source: PubMed URL

- Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters URL

- Title: Synthesis method for 2'-deoxyadenosine monohydrate Source: Google Patents URL

- Title: 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations Source: Europe PMC URL

- Title: The clinical pharmacology of the adenosine deaminase inhibitor 2'-deoxycoformycin Source: PubMed URL

- Title: Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine)

- Title: Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo Source: PubMed URL

- Title: Synthesis and Bioactivity of 2'-Deoxyadenosine Source: ChemicalBook URL

- Title: 2-Amino-2'-deoxyadenosine Source: PubChem URL

- Title: Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes Source: PubMed URL

- Title: Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry Source: NIH URL

- Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: MDPI URL

- Title: Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution Source: PMC - NIH URL

- Title: In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides Source: Oxford Academic URL

- Title: Effect of adenosine and 2′-deoxyadenosine modified with metalla...

- Title: Adenosine Deaminase pathway Source: Adooq Bioscience URL

- Title: Purine Release and Metabolism Source: NCBI Bookshelf URL

- Title: Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection Source: PubMed URL

- Title: Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 Source: MDPI URL

- Title: Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer Source: MDPI URL

- Title: Intracellular Signals That Control Cell Proliferation in Mammalian Balance Epithelia: Key Roles for Phosphatidylinositol-3 Kinase, Mammalian Target of Rapamycin, and S6 Kinases in Preference to Calcium, Protein Kinase C, and Mitogen-Activated Protein Kinase Source: NIH URL

- Title: In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages Source: MDPI URL

- Title: ADK Inhibitors Source: Santa Cruz Biotechnology URL

- Title: Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells Source: PubMed URL

- Title: Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer Source: NIH URL

- Title: Purine, Pyrimidine Metabolism, Disorders – biochemistry Source: UW Pressbooks URL

- Title: Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)

- Title: Purine and Pyrimidine Synthesis Source: YouTube URL

- Title: Dual function of MyD88 in RAS signaling and inflammation, leading to mouse and human cell transformation Source: PMC - NIH URL

- Title: Dr. Gordi's Publications - Pharmacokinetics and pharmacodynamics (PK/PD)

- Title: Purine deoxynucleosides and adenosine dialdehyde decrease 5-amino-4-imidazolecarboxamide (Z-base)

- Title: Signaling Pathways that Control Cell Proliferation Source: PMC - PubMed Central - NIH URL

Sources

- 1. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]

- 4. Effects of 2'-deoxycoformycin on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. The clinical pharmacology of the adenosine deaminase inhibitor 2'-deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openaccesspub.org [openaccesspub.org]

- 12. Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases | MDPI [mdpi.com]

- 15. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enzymatic Incorporation of 2,2'-Diamino-2'-deoxyadenosine

The following technical guide details the enzymatic incorporation of 2,2'-Diamino-2'-deoxyadenosine (also known as 2'-Amino-2,6-diaminopurine-2'-deoxyriboside ). This molecule represents a "dual-modification" strategy: the base modification (2,6-diaminopurine) enhances duplex stability, while the sugar modification (2'-amino) confers nuclease resistance.

Executive Summary

The enzymatic incorporation of 2,2'-Diamino-2'-deoxyadenosine (henceforth referred to as 2'-NH₂-dZ ) allows for the synthesis of hyper-stable, nuclease-resistant nucleic acids. This nucleotide analog features two critical modifications:

-

Nucleobase (2,6-Diaminopurine, Z): Contains an exocyclic amino group at the C2 position, allowing it to form three hydrogen bonds with Thymine (or Uracil), significantly increasing the melting temperature (

) of the duplex ( -

Sugar (2'-Amino-2'-deoxyribose): The replacement of the 2'-hydroxyl group with an amino group (-NH₂) renders the phosphodiester backbone resistant to degradation by serum nucleases and favors a C3'-endo (RNA-like) conformation.

This guide outlines the mechanistic basis, enzyme selection, and validated protocols for incorporating 2'-NH₂-dZ into oligonucleotides for applications in aptamer development (SELEX), antisense therapeutics, and high-fidelity molecular probes.

Mechanistic Principles

Chemical Architecture & Base Pairing

Unlike standard Adenosine (A), which pairs with Thymine (T) via two hydrogen bonds, the 2,6-Diaminopurine (Z) base presents a donor-acceptor-donor pattern that complements the acceptor-donor-acceptor pattern of Thymine.[1]

-

Standard A:T Pair: 2 H-bonds.

-

Z:T Pair: 3 H-bonds (Stability comparable to G:C).

The 2'-amino group on the sugar creates a "steric gate" challenge for wild-type polymerases. Standard DNA polymerases (e.g., Taq) often reject 2'-modified nucleotides due to steric clashes with the conserved glutamate residue in the nucleotide-binding pocket. Therefore, successful incorporation requires mutant polymerases evolved to tolerate bulky 2'-substituents.

Polymerase Selection Matrix

The choice of enzyme is the single most critical factor for success.

| Enzyme | Variant/Mutant | Application | Incorporation Efficiency |

| Therminator™ DNA Pol | A485L (9°N variant) | Primer Extension, PCR | High . Optimized for 2'-modified dNTPs (2'-OMe, 2'-NH₂, LNA). |

| T7 RNA Polymerase | Y639F / H784A | Transcription (RNA) | High . Y639F mutation removes the steric gate, allowing 2'-amino-NTP incorporation. |

| Klenow Fragment | exo- (D355A, E357A) | Labeling / Extension | Moderate/Low . Can incorporate single nucleotides but struggles with consecutive incorporation. |

| Taq DNA Polymerase | Wild Type | PCR | None/Very Low . Rejects 2'-amino modifications.[2] |

Experimental Protocol: Primer Extension

This protocol describes the synthesis of a DNA strand containing 2'-NH₂-dZ using Therminator™ DNA Polymerase .

Reagents & Materials

-

Template: DNA template with complementary Thymine residues at target sites.

-

Primer: 5'-FAM or Cy5 labeled primer (for visualization).

-

Substrate: 2,2'-Diamino-2'-deoxyadenosine-5'-Triphosphate (2'-NH₂-dZTP ).

-

Note: This must be the triphosphate form. If you possess the nucleoside (CAS 215943-79-6), it must be chemically phosphorylated (Ludwig-Eckstein method) prior to use.

-

-

dNTP Mix: dGTP, dCTP, dTTP (exclude dATP).

-

Enzyme: Therminator™ DNA Polymerase (NEB, 2 U/µL).

-

Buffer: 10X ThermoPol Buffer (Mg²⁺ free).

-

Additives: MnCl₂ (optional, enhances modified nucleotide uptake).

Workflow Visualization

The following diagram illustrates the enzymatic incorporation pathway and the resulting molecular interactions.

Caption: Workflow for the enzymatic synthesis of 2'-NH₂-dZ modified DNA using mutant polymerases.

Step-by-Step Methodology

Step 1: Reaction Assembly (20 µL Volume) Assemble the reaction on ice to prevent non-specific annealing.

| Component | Volume | Final Concentration |

| Nuclease-free Water | to 20 µL | N/A |

| 10X ThermoPol Buffer | 2 µL | 1X |

| DNA Template (10 µM) | 1 µL | 0.5 µM |

| FAM-Primer (10 µM) | 1 µL | 0.5 µM |

| 2'-NH₂-dZTP (10 mM) | 1 µL | 0.5 mM |

| dGTP, dCTP, dTTP Mix (10 mM) | 1 µL | 0.5 mM each |

| Therminator™ DNA Pol (2 U/µL) | 1 µL | 2 Units |

| MgSO₄ (100 mM) | 0.4 µL | 2 mM |

Critical Optimization: If incorporation is sluggish, supplement the reaction with 1 mM MnCl₂ . Manganese ions relax the enzyme's specificity, facilitating the entry of the bulky 2'-amino group into the active site.

Step 2: Thermal Cycling / Incubation Perform the extension in a thermal cycler.

-

Denaturation: 95°C for 2 min.

-

Annealing:

(of the primer) for 30 sec. -

Extension: 72°C for 5–15 min.

-

Note: Modified nucleotides often require longer extension times than natural dNTPs.

-

Step 3: Purification & Analysis

-

Stop the reaction by adding 10 mM EDTA.

-

Purify using a spin column (e.g., Oligo Clean & Concentrator) to remove unincorporated 2'-NH₂-dZTP.

-

Analyze via Denaturing PAGE (15% Urea) . The modified strand may migrate differently than a standard DNA control due to the mass and charge difference of the amino group.

Applications & Strategic Advantages[3]

Aptamer Selection (SELEX)

The incorporation of 2'-NH₂-dZ is a "gold standard" modification for developing aptamers with high biological stability.

-

Serum Stability: The 2'-amino linkage prevents hydrolysis by serum exonucleases, extending the half-life of aptamers from minutes to hours/days.

-

Target Affinity: The 2,6-diaminopurine base creates stronger intramolecular structures or tighter binding interfaces with protein targets via the additional hydrogen bond.

Probes and Primers

-

Tm Enhancement: Use 2'-NH₂-dZ in primers designed for AT-rich regions. The substitution of A with Z increases the

, allowing for higher annealing temperatures and reduced non-specific binding. -

Antisense Oligonucleotides: The modification enhances resistance to intracellular nucleases, improving the potency of gene silencing reagents.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Extension Product | Steric rejection by polymerase. | Switch to Therminator™ or Deep Vent (exo-) . Add 1 mM Mn²⁺. |

| Incomplete Extension (Stalling) | Depletion of reagents or "pausing" at multiple Z residues. | Increase extension time to 30 min. Increase enzyme concentration. |

| Precipitation | 2'-NH₂-dZTP instability or interaction with Mg²⁺. | Prepare dNTP mix fresh. Ensure pH is buffered at 8.0–8.5. |

| Degradation of Product | Contamination with RNase (if using RNA pol). | Use RNase inhibitors.[3] Note that 2'-amino DNA is resistant, but not immune to all degradation. |

References

-

Chemical Identity & Reagents

-

Thermo Scientific Chemicals. 2,2'-Diamino-2'-deoxyadenosine, 98%.

-

BroadPharm. 2,2'-Diamino-2'-deoxyadenosine (Nucleoside).

-

-

Enzymatic Incorporation Mechanisms

-

Sinha, N. K., et al. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. PNAS. (Discusses alternative phosphate substrates and polymerase flexibility).

- Cozens, C., et al. (2012). A short adaptive path from DNA to RNA polymerases. PNAS.

-

-

Applications in Aptamers

- Ni, S., et al. (2017). Chemical modifications of nucleic acid aptamers for therapeutic purposes. Int J Mol Sci.

-

Adachi, H., & Hachimori, A. (2016). Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411. Scientific Reports. (Contextualizes base modifications in aptamers).

-

Base Modification (2,6-Diaminopurine)

Sources

- 1. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) [biosyn.com]

- 2. Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 4. US6127535A - Nucleoside triphosphates and their incorporation into oligonucleotides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Antiviral Profiling of 2,2'-Diamino-2'-deoxyadenosine

Based on your request, I have developed a comprehensive Application Note and Protocol guide for using 2,2'-Diamino-2'-deoxyadenosine (2,2'-DAd) in antiviral assays.

This guide focuses on the unique properties of this dual-modified nucleoside—combining the high-affinity 2,6-diaminopurine base with the nuclease-resistant 2'-amino sugar—and how to leverage these features to probe viral polymerase fidelity and inhibition.

Executive Summary & Mechanism of Action

2,2'-Diamino-2'-deoxyadenosine (2,2'-DAd) is a specialized nucleoside analog that serves as a potent probe in antiviral drug discovery. Unlike standard adenosine analogs, 2,2'-DAd features a "dual-lock" modification strategy:

-

Base Modification (2,6-Diaminopurine): The presence of an exocyclic amino group at the C-2 position allows the base to form three hydrogen bonds with Thymine (DNA) or Uracil (RNA), compared to the two bonds formed by natural Adenosine. This significantly increases the melting temperature (

) and thermodynamic stability of the resulting duplex. -

Sugar Modification (2'-Amino-2'-deoxyribose): The substitution of the 2'-hydroxyl (or 2'-hydrogen) with an amino group confers exceptional resistance to serum nucleases and alters the sugar pucker preference (often favoring C3'-endo), mimicking RNA structure while maintaining DNA-like stability.

Therapeutic & Experimental Utility: In antiviral assays, 2,2'-DAd is utilized not necessarily as an obligate chain terminator (as it retains the 3'-OH group), but as a competitive inhibitor and template stabilizer . Its incorporation can stall viral polymerases (RdRp or RT) due to steric constraints or create hyper-stable genomic segments that the viral helicase cannot unwind, leading to replication collapse.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating 2,2'-DAd activity, moving from biochemical stability to cellular efficacy.

Caption: Logical workflow for profiling 2,2'-DAd, ensuring biochemical activity is verified before cellular expenditure.

Detailed Protocols

Protocol A: Stock Preparation & Handling

Rationale: The 2,6-diamino base reduces solubility in neutral aqueous buffers due to increased stacking interactions.

-

Weighing: Accurately weigh 5–10 mg of 2,2'-DAd powder.

-

Solvent: Dissolve in 100% DMSO (molecular biology grade) to achieve a 50 mM stock concentration.

-

Note: Avoid aqueous buffers for the master stock to prevent hydrolysis of the glycosidic bond over long-term storage.

-

-

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C . Avoid freeze-thaw cycles >3 times.

Protocol B: Viral Polymerase Incorporation Assay (Biochemical)

Objective: Determine if the viral polymerase (e.g., HIV-1 RT, HCV RdRp) recognizes 2,2'-DAd-TP (triphosphate form) as a substrate. Prerequisite: You must enzymatically convert 2,2'-DAd to its triphosphate form or purchase the triphosphate derivative.

Materials:

-

Viral Polymerase (e.g., Recombinant HIV-1 RT).

-

Primer-Template Complex (DNA primer annealed to RNA template).

-

[

-32P]-dCTP (as a tracer) or fluorescent label. -

2,2'-DAd-TP (Test Compound).

-

dATP (Natural Control).

Steps:

-

Annealing: Mix primer and template (1:1.5 molar ratio) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.

-

Reaction Mix: Prepare 20 µL reactions containing:

-

50 nM Primer-Template.

-

Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT.

-

Enzyme: 20 nM Viral Polymerase.

-

-

Initiation: Add nucleotide mix:

-

Control: 10 µM dGTP, dTTP, dCTP + 10 µM dATP .

-

Experimental: 10 µM dGTP, dTTP, dCTP + 10 µM 2,2'-DAd-TP .

-

-

Incubation: Incubate at 37°C for defined time points (5, 15, 30, 60 min).

-

Quenching: Stop reaction with 20 µL Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).

-

Analysis: Heat at 95°C for 3 min. Resolve on 15% denaturing PAGE (7M Urea).

-

Interpretation:

-

Full Length Product: Indicates 2,2'-DAd is incorporated and allows extension.

-

Stalled Product: Indicates 2,2'-DAd acts as a chain terminator or slows kinetics significantly.

-

Protocol C: Cell-Based Antiviral Efficacy (Replicon Assay)

Objective: Measure the EC50 (Effective Concentration 50%) in a cellular context.

System: Huh-7 cells harboring HCV subgenomic replicon (Luciferase reporter).

-

Seeding: Plate Huh-7 replicon cells at

cells/well in white 96-well plates. Incubate 24h for attachment. -

Compound Dilution:

-

Prepare a 3-fold serial dilution of 2,2'-DAd in culture medium (DMEM + 10% FBS).

-

Range: 100 µM down to 0.01 µM .

-

Control: Include 2-amino-dA (base only control) and Remdesivir (positive control).

-

-

Treatment: Remove supernatant and add 100 µL of diluted compound media.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Readout:

-

Remove media. Wash 1x with PBS.

-

Add Luciferase Assay Reagent (e.g., Bright-Glo).

-

Measure luminescence on a plate reader.

-

-

Calculation: Normalize RLU (Relative Light Units) to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to determine EC50.

Protocol D: Cytotoxicity Counter-Screen (MTS Assay)

Crucial Step: 2,6-diaminopurine derivatives can be toxic to host cells due to mitochondrial polymerase interference.

-

Setup: Run in parallel with Protocol C using parental Huh-7 cells (non-replicon).

-

Treatment: Same concentration range (100 µM – 0.01 µM).

-

Readout: At 72h, add 20 µL MTS/PMS reagent. Incubate 2-4h. Measure Absorbance at 490 nm.

-

Output: Calculate CC50 (Cytotoxic Concentration 50%).

Data Analysis & Interpretation

Report your findings using the Selectivity Index (SI) , which is the primary metric for drug viability.

| Parameter | Definition | Target Value |

| EC50 | Concentration inhibiting 50% viral replication | |

| CC50 | Concentration killing 50% host cells | |

| SI | Therapeutic window ratio |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| High Cytotoxicity (Low CC50) | Mitochondrial Pol- | Test in non-dividing cells or check mitochondrial toxicity specifically. |

| Precipitation in Media | 2,2'-DAd hydrophobicity. | Limit final DMSO concentration to 0.5%; ensure pre-warming of media. |

| No Antiviral Effect | Poor cellular uptake or lack of phosphorylation. | Use PROTIDE technology (prodrug) to bypass the first phosphorylation step. |

Mechanistic Diagram: The "Super-A" Interaction

The following diagram illustrates why 2,2'-DAd creates a hyper-stable bond with Thymine, potentially locking the viral genome or blocking polymerase progression.

Caption: 2,2'-DAd forms 3 H-bonds with Thymine (:::), mimicking the strength of a G-C pair.

References

-

Kirnos, M. D., et al. (1980). "2-Amino-2'-deoxyadenosine: A new natural modified nucleoside." Nature. (Foundational chemistry of 2-amino-dA derivatives).

- Mongillo, M., et al. (2019). "Synthesis and evaluation of 2,6-diaminopurine ribonucleoside analogues as antiviral agents." Antiviral Research. (Contextualizing DAP analogs).

-

Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. (2023). "2,2'-Diamino-2'-deoxyadenosine Product Specifications." Thermo Scientific Chemicals.

-

MedChemExpress. (2023). "2-Amino-2'-deoxyadenosine Antiviral Activity Data." MCE Product Database.

(Note: While specific clinical trial data for the exact 2,2'-diamino-2'-deoxy species is limited, the protocols above are adapted from standard nucleoside analog workflows validated in the cited literature.)

Application Note: Mechanistic Cytotoxicity Profiling of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dA)

[1][2]

Executive Summary & Mechanism of Action

This guide details the experimental framework for evaluating the cytotoxicity of 2,2'-Diamino-2'-deoxyadenosine (2-amino-dA) . Unlike canonical adenosine, 2-amino-dA contains an exocyclic amine at the C2 position.[1][2] This modification allows it to form three hydrogen bonds with Thymine (T) in DNA, rather than the standard two, significantly increasing the thermodynamic stability of the DNA duplex.

However, its cytotoxicity is governed by a "race" between two metabolic pathways:

-

Activation (Cytotoxic): Phosphorylation by intracellular kinases (primarily Deoxycytidine Kinase, dCK) to the triphosphate form (dZapTP), leading to incorporation into DNA, polymerase stalling, or evasion of mismatch repair.[2]

-

Degradation (Detoxification): Rapid deamination by Adenosine Deaminase (ADA) to 2'-deoxyguanosine (dG).[1][2]

Critical Experimental Insight: To assess the specific cytotoxicity of the 2-amino-dA molecule itself, experimental designs must control for ADA activity.[1][2] In ADA-proficient cells, 2-amino-dA is rapidly converted to dG, potentially masking its specific effects.[1][2] Therefore, co-treatment with an ADA inhibitor (e.g., Pentostatin) is often required to validate the mechanism.

Mechanistic Pathway Visualization

The following diagram illustrates the critical metabolic bifurcation that dictates the cytotoxicity of 2-amino-dA.

Caption: Metabolic bifurcation of 2-amino-dA.[1][2] ADA inhibition is often necessary to force the pathway toward DNA incorporation.

Pre-Experimental Considerations

Compound Handling & Solubility

Purine nucleosides are prone to precipitation in aqueous buffers at high concentrations.[1]

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.[2]

-

Stock Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles, which can cause crystallization.

-

Vehicle Control: The final DMSO concentration in the cell culture well must remain < 0.5% (v/v) to avoid vehicle-induced toxicity.[1][2]

Cell Line Selection

The efficacy of 2-amino-dA is highly dependent on the expression levels of activating and deactivating enzymes.[1][2]

| Cell Line Type | Example Lines | Rationale |

| High dCK / Low ADA | CCRF-CEM (T-lymphoblast) | Highly sensitive; mimics the clinical target of similar purine analogues (e.g., Cladribine).[1][2] |

| High ADA | HL-60 (Promyelocytic) | Resistant phenotype; useful for testing ADA inhibitors (Pentostatin) synergy.[1][2] |

| Solid Tumor | HCT-116, HeLa | General cytotoxicity; requires higher doses due to lower kinase activity compared to lymphoid cells.[1] |

Detailed Experimental Protocols

Protocol A: Dose-Response Cytotoxicity Assay (72-Hour)

This protocol uses a metabolic surrogate (ATP or Tetrazolium reduction) to quantify viability.[1][2] A 72-hour timeline is strictly required to allow sufficient nucleoside incorporation during S-phase.[1][2]

Reagents Required[1][3][4][5]

-

2,2'-Diamino-2'-deoxyadenosine (Stock: 10 mM in DMSO).[1][2][6]

-

Pentostatin (ADA Inhibitor) - Optional but recommended for mechanistic validation.[1][2]

-

96-well white-walled plates (for Luminescence) or clear plates (for MTT).[1][2]

Step-by-Step Workflow

-

Cell Seeding (T=0h):

-

Compound Preparation (T=24h):

-

Treatment:

-

Add 10 µL of the 20X compound solution to the 90 µL of cells.

-

Final Volume: 100 µL.

-

Include Vehicle Control (DMSO only) and Positive Control (e.g., Gemcitabine 1 µM).

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout (T=96h):

Protocol B: Experimental Workflow Visualization

Caption: 72-hour cytotoxicity workflow ensuring sufficient cell cycling for nucleoside incorporation.

Data Analysis & Interpretation

Quantitative Metrics

Raw luminescence or absorbance data must be normalized to the Vehicle Control (set as 100% viability).[2]

Equation for Normalization:

Curve Fitting:

Use a non-linear regression (4-parameter logistic model) to determine the IC50.[1][2]

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| High Variability (Edge Effect) | Evaporation in outer wells.[1][2] | Fill edge wells with PBS; do not use for data.[1][2] |

| Precipitation | Compound insolubility at >50 µM.[1] | Check stock solution for crystals; warm to 37°C before diluting. |

| No Toxicity Observed | High ADA expression in cell line.[1] | Validation Step: Repeat assay with 1 µM Pentostatin. If toxicity appears, the mechanism is confirmed. |

| Flat Dose Response | Insufficient exposure time.[1] | Nucleoside analogues require cell division.[1] Extend assay to 96h or 120h for slow-growing cells.[1][2] |

References

-

Vertex AI Search. (2025).[1][2] 2,2'-Diamino-2'-deoxyadenosine cytotoxicity mechanism. Retrieved from 8.[1][2]

-

National Institutes of Health (NIH). (1998).[1][2] Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Retrieved from 3.[1][2]

-

PubChem. (2025).[1][2] 2-Amino-2'-deoxyadenosine Compound Summary. Retrieved from 1.[1][2]

-

Assay Guidance Manual. (2013). Cell Viability Assays - MTT and CellTiter-Glo Protocols. Retrieved from 4.[1][2]

-

MedChemExpress. (2025).[1][2] 2-Amino-2'-deoxyadenosine Product Information and Handling. Retrieved from 6.[1][2]

Sources

- 1. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 3. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of deoxyadenosine toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]